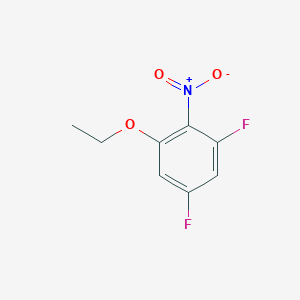
1,5-Difluoro-3-ethoxy-2-nitrobenzene
Descripción general
Descripción
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H7F2NO3 and its molecular weight is 203.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,5-Difluoro-3-ethoxy-2-nitrobenzene (C8H7F2NO3) is a nitroaromatic compound that has gained attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Nitro group : Contributes to its reactivity and biological activity.
- Fluorine atoms : Enhance lipophilicity and may influence the compound's interaction with biological targets.
- Ethoxy group : Potentially increases solubility and alters pharmacokinetics.
Biological Activity Overview
The biological activities of nitroaromatic compounds, including this compound, encompass a range of effects such as antimicrobial, anti-inflammatory, and anticancer properties.
1. Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce reactive intermediates that can bind to DNA and induce cell death. Studies have shown that derivatives of nitro compounds exhibit varying levels of activity against bacteria and fungi. For instance, metronidazole is a well-known nitro compound used against anaerobic infections due to its activation within microbial cells .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Metronidazole | 1 | Bacteroides fragilis |
| Chloramphenicol | 4 | Staphylococcus aureus |
2. Anti-inflammatory Activity
Nitro compounds can modulate inflammatory pathways. For example, they may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Research indicates that certain nitro derivatives can act as effective anti-inflammatory agents by targeting these pathways .
3. Anticancer Properties
Research has highlighted the potential anticancer activity of nitroaromatic compounds through various mechanisms:
- DNA Intercalation : Nitro groups can intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Some nitro compounds induce oxidative stress in cancer cells.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Reduction to Active Species : The nitro group undergoes reduction to form nitroso or hydroxylamine derivatives that are more biologically active.
- Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular responses.
Case Studies
Recent studies have investigated various nitroaromatic compounds similar to this compound:
- Antimicrobial Evaluation :
-
Anti-inflammatory Effects :
- Research demonstrated that nitro fatty acids derived from similar structures can significantly reduce inflammation in murine models by inhibiting COX enzymes.
Propiedades
IUPAC Name |
1-ethoxy-3,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(10)8(7)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQWQVRCBNYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















